N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine
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Overview
Description
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine is a chemical compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with a suitable triazole derivative. One common method includes the alkylation of cyclobutanamine with a 1-methyl-1H-1,2,4-triazole-5-methyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted cyclobutanamine derivatives.
Scientific Research Applications
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole-containing compound with potential biological activity.
Uniqueness
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclobutanamine is unique due to the presence of the cyclobutanamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-[(2-methyl-1,2,4-triazol-3-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C8H14N4/c1-12-8(10-6-11-12)5-9-7-3-2-4-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
PDGHHWWWDGRKGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CNC2CCC2 |
Origin of Product |
United States |
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